1-(Cyclopropylamino)butan-2-ol

Physicochemical property Lipophilicity Scaffold selection

1-(Cyclopropylamino)butan-2-ol is a chiral, bifunctional small molecule containing both a secondary amine and a secondary alcohol within a butanol backbone. It is commercially available as a versatile synthetic scaffold and research intermediate.

Molecular Formula C7H15NO
Molecular Weight 129.203
CAS No. 1183482-75-8
Cat. No. B2490404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylamino)butan-2-ol
CAS1183482-75-8
Molecular FormulaC7H15NO
Molecular Weight129.203
Structural Identifiers
SMILESCCC(CNC1CC1)O
InChIInChI=1S/C7H15NO/c1-2-7(9)5-8-6-3-4-6/h6-9H,2-5H2,1H3
InChIKeyNNBFZGNSDXDERI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyclopropylamino)butan-2-ol (CAS 1183482-75-8): Chiral Amino Alcohol Scaffold and Chemical Properties


1-(Cyclopropylamino)butan-2-ol is a chiral, bifunctional small molecule containing both a secondary amine and a secondary alcohol within a butanol backbone . It is commercially available as a versatile synthetic scaffold and research intermediate . While direct, compound-specific biological data in the primary literature is limited, this amino alcohol class—particularly the N-cyclopropylamino substructure—has been utilized in medicinal chemistry for mechanism-based enzyme inhibition and antiviral nucleoside design, providing compelling class-level evidence of its utility [1].

1-(Cyclopropylamino)butan-2-ol: Evidence-Gap Warning for Generic Substitution


For 1-(Cyclopropylamino)butan-2-ol, 'generic substitution'—replacing it with a closely related analog—is an unsupported procurement strategy. A comprehensive search of the primary literature and patent databases found zero head-to-head studies quantifying the functional consequences (e.g., target affinity, ADME) of swapping its core features for alternatives like its N-isopropylamino or N-cyclopentylamino counterparts. In the absence of such direct, comparative data, assuming interchangeability introduces unquantifiable risk into a project. The lack of specific differentiation evidence is the critical finding; any substitution decision would be made on an experimental vacuum, not on data [1].

1-(Cyclopropylamino)butan-2-ol (CAS 1183482-75-8): Quantitative Evidence for Research Selection


Predicted Lipophilicity (LogP) Differentiates the N-Cyclopropylamino Scaffold from Bulkier N-Alkyl Analogs

The computationally predicted LogP of 1-(cyclopropylamino)butan-2-ol provides a physicochemical basis for selection. A vendor technical datasheet reported a predicted LogP of 0.5093 . While measured values for direct comparators were not located, a well-established chemical principle allows for class-level inference: replacing the compact cyclopropyl ring with a bulkier, more lipophilic N-cyclohexyl group is expected to substantially increase LogP (e.g., for the N-cyclohexyl analog `1-cyclohexylamino-2-butanol`, the SlogP is predicted to be 2.17974) [1]. This quantitative difference in predicted lipophilicity (~1.67 log units) indicates that the cyclopropylamino derivative would yield markedly different properties in applications sensitive to lipophilicity.

Physicochemical property Lipophilicity Scaffold selection

Class-Level Evidence: N-Cyclopropylamino Group Confers Distinct Target Selectivity Over N-Isopropylamino and N-Cyclobutylamino Analogs

A foundational study on the mechanism-based P450 17α inhibitor MDL 27,302 demonstrated that the biological activity is contingent on the N-cyclopropylamino substructure. The study explicitly reports that the isopropylamino- and cyclobutylamino-analogs were not inhibitory [1]. The cyclopropylamino compound alone demonstrated time-dependent, irreversible inactivation with a Ki of 90 nM [1]. While this evidence is from a distinct steroid scaffold, it serves as the most compelling proof-of-concept that replacing the N-cyclopropylamino moiety with a different N-alkyl group can completely ablate a specific, desired mechanism of action.

Mechanism-based inhibition Cytochrome P450 Target selectivity

Patent Disclosure: Cyclopropylamino Group as a Preferred Substituent in Broad-Spectrum Antiviral Nucleoside Analogs

US Patent 5,637,574 ('Therapeutic nucleosides') explicitly claims a Markush structure where the R1 substituent at a key position can be a 'cyclopropylamino, piperidino or pyrrolidino group' [1]. This demonstrates commercial and scientific precedent for selecting a cyclopropylamino-containing building block in antiviral drug discovery. The patent is not evidence of activity for the target compound itself, but it establishes a documented rationale, backed by the patent's own biological data for the exemplified compounds, for integrating the N-cyclopropylamino alcohol motif into antiviral research programs [1].

Antiviral Nucleoside analog Patent

1-(Cyclopropylamino)butan-2-ol: Application Scenarios Grounded in Current Evidence


Mechanism-Based Enzyme Inhibitor Probe Design

The class-level evidence demonstrates that the N-cyclopropylamino motif can be essential for mechanism-based, irreversible inhibition (Ki = 90 nM for a model compound) while the N-isopropylamino and N-cyclobutylamino analogs are completely inactive [1]. 1-(Cyclopropylamino)butan-2-ol is therefore a suitable starting chiral scaffold for synthesizing focused libraries to probe for a similar 'cyclopropyl switch' effect against novel enzyme targets. The predicted low LogP (0.5093) also makes it a favorable starting point for optimizing ligand efficiency .

Synthesis of Patent-Motivated Antiviral Candidates

Its direct precedent as a key substituent type in patented broad-spectrum antiviral nucleosides (US 5,637,574) makes 1-(cyclopropylamino)butan-2-ol a logical choice over non-patented, 'generic' amino alcohols for a medicinal chemistry program targeting viral polymerases. This provides a documented intellectual property context for a drug discovery campaign [2].

Precision Reaction Development and Methodology Studies

The compound's bifunctional (amine and alcohol) nature and chiral center make it a useful standard substrate for developing new chemoselective or stereoselective synthetic methodologies. Its procurement as a high-purity, commercially available building block (up to 98% purity) ensures reproducibility in reaction optimization studies .

Quote Request

Request a Quote for 1-(Cyclopropylamino)butan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.